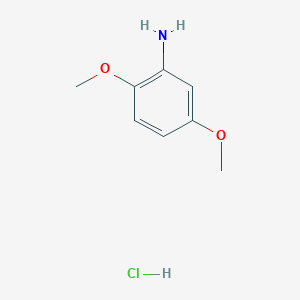

2,5-Dimethoxyaniline hydrochloride

Descripción general

Descripción

2,5-Dimethoxyaniline hydrochloride, also known as 2,5-DMAH or DMH, is a derivative of aniline, an aromatic compound. 2,5-DMAH is a white solid with a melting point of 197°C and has a molecular weight of 183.6 g/mol. It is soluble in water, methanol, and ethanol, and insoluble in ether. 2,5-DMAH has been widely studied in the fields of chemistry and biochemistry due to its potential applications in medicinal and pharmaceutical research.

Aplicaciones Científicas De Investigación

Electrochemical Applications

Poly(2,5-dimethoxyaniline) hydrochloride, derived from 2,5-dimethoxyaniline, has been extensively studied for its electrochemical properties. This compound has been used as a cathode material in hybrid supercapacitors, displaying high conductivity, good crystallinity, and effective nanostructured morphology. Research has highlighted its significant potential in energy storage, offering high specific capacitance and excellent cycle performance (Palaniappan et al., 2011). Additionally, 2,5-dimethoxyaniline has been employed in the electrochemical synthesis on glassy carbon electrodes for the detection of L- and D-glutamic acids, indicating its utility in chiral molecule differentiation (Xin Zeng, Nan Li, & Jichang Wang, 2019).

Nanomaterial Synthesis

Nanostructured poly(2,5-dimethoxyaniline) powder, synthesized using a green chemistry approach, exhibits high electrical conductivity and charge storage capacity. This development represents a significant advancement in the field of nanomaterials, particularly in creating compact, high surface area materials (Sujit Jain et al., 2010).

Polymer Science

Research has also focused on the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline) (PDMA). These studies have revealed that PDMA exhibits properties such as efficient catalysis of the proton-dependent benzoquinone-hydroquinone couple, influenced by the acidic medium used during the polymerization process. This insight contributes to the understanding of conducting polymers and their potential applications (G. Storrier, Stephen B. Colbran, & D. B. Hibbert, 1994).

Electrochromic Materials

The use of poly(2,5-dimethoxyaniline) in electrochromic materials has been explored, with findings showing that the electrochemical synthesis in different acids leads to variations in film morphology and response times. This research is significant for the development of electrochromic devices and materials (Bureerat Suephatthima et al., 2014).

Sensor Development

Poly(2,5-dimethoxyaniline) based pH sensors have been developed, demonstrating reversible and linear responses in a certain pH range. This innovation represents a significant step forward in the field of potentiometric sensors, offering new possibilities for accurate pH measurement (W. Prissanaroon-Ouajai et al., 2009).

Propiedades

IUPAC Name |

2,5-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBDEJZUYICQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxyaniline hydrochloride | |

CAS RN |

62994-90-5 | |

| Record name | NSC51764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)